Lyso iGB3-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

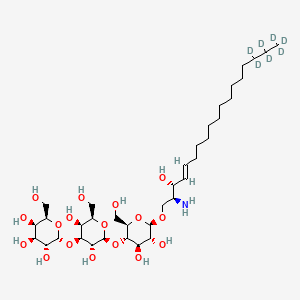

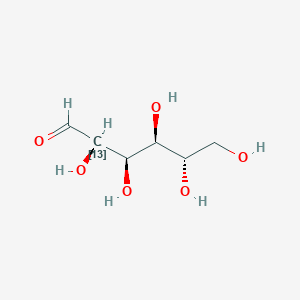

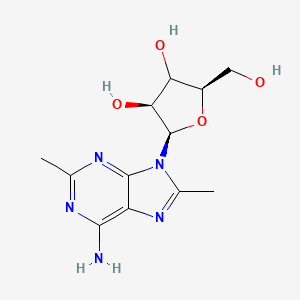

Lyso iGB3-d7, également connu sous le nom d’Isoglobotriaosylsphingosine (d7), est un dérivé deutéré de Lyso iGB3. Il s’agit d’un glycolipide à liaison β et d’une forme tronquée de l’isoglobotriaosylcéramide (iGb3). Le composé est souvent utilisé dans la recherche scientifique en raison de ses propriétés uniques et de sa stabilité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Lyso iGB3-d7 implique la deutération du Lyso iGB3. Le processus comprend généralement les étapes suivantes :

Matière de départ : La synthèse commence avec l’isoglobotriaosylcéramide (iGb3).

Deutération : Les atomes d’hydrogène de la molécule sont remplacés par des atomes de deutérium. Cela est réalisé par une série de réactions chimiques impliquant des réactifs deutérés.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières et de réactifs deutérés sont utilisées.

Systèmes automatisés : Des systèmes automatisés sont utilisés pour contrôler les conditions réactionnelles avec précision.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir la constance et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le Lyso iGB3-d7 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, en milieu acide.

Réduction : Borohydrure de sodium, dans un solvant alcoolique.

Substitution : Halogènes, en présence d’un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound. Ces dérivés sont souvent utilisés dans des recherches et des applications supplémentaires .

Applications De Recherche Scientifique

Le Lyso iGB3-d7 a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé marqué par un isotope stable pour le traçage et la quantification dans les réactions chimiques.

Biologie : Employé dans les études sur le métabolisme et la fonction des glycolipides.

Médecine : Enquête sur son rôle potentiel dans les applications thérapeutiques, en particulier dans le contexte des maladies de stockage lysosomique.

Industrie : Utilisé dans le développement d’outils de diagnostic et d’essais

Mécanisme D'action

Le mécanisme d’action du Lyso iGB3-d7 implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que glycolipide, il joue un rôle dans la signalisation cellulaire et la structure membranaire. La forme deutérée améliore sa stabilité et permet un suivi précis dans les études métaboliques .

Comparaison Avec Des Composés Similaires

Composés similaires

Lyso iGB3 : La forme non deutérée du Lyso iGB3-d7.

Globotriaosylsphingosine : Un autre glycolipide présentant des caractéristiques structurales similaires.

Psychosine : Un sphingolipide apparenté avec des fonctions biologiques différentes

Unicité

Le this compound est unique en raison de sa nature deutérée, ce qui lui confère une stabilité accrue et permet des études métaboliques détaillées. Cela le rend particulièrement précieux dans les applications de recherche où un suivi et une quantification précis sont nécessaires .

Propriétés

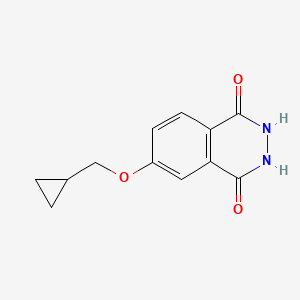

Formule moléculaire |

C36H67NO17 |

|---|---|

Poids moléculaire |

793.0 g/mol |

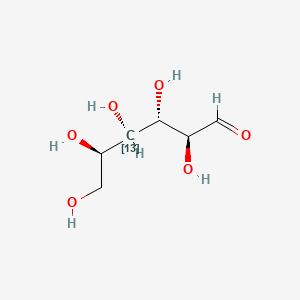

Nom IUPAC |

(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)28(45)32(24(18-40)52-34)53-36-31(48)33(26(43)23(17-39)51-36)54-35-29(46)27(44)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1/i1D3,2D2,3D2 |

Clé InChI |

GXPHXESAKLYCBH-HUSAQIIJSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)N)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)